molecular formula C6H9NaO3 B2643017 Sodium 3-cyclopropyl-3-hydroxypropanoate CAS No. 2172587-74-3

Sodium 3-cyclopropyl-3-hydroxypropanoate

Cat. No. B2643017
CAS RN: 2172587-74-3
M. Wt: 152.125
InChI Key: BYTFQDVQTDTPJE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-cyclopropyl-3-hydroxypropanoate is a chemical compound with the molecular formula C6H9NaO3 . It has an average mass of 152.124 Da and a monoisotopic mass of 152.044937 Da .


Molecular Structure Analysis

The InChI code for Sodium 3-cyclopropyl-3-hydroxypropanoate is 1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

Sodium 3-cyclopropyl-3-hydroxypropanoate is a powder with a molecular weight of 152.13 . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .

Scientific Research Applications

Biocompatibility and Neuroprotection

Sodium salts of 3-hydroxybutyrate derivatives, related to Sodium 3-cyclopropyl-3-hydroxypropanoate, have been studied for their potential in tissue engineering applications. One study focused on the in vitro effects of these derivatives on cell apoptosis and cytosolic Ca(2+) concentration in mouse glial cells. The findings suggested that these derivatives, due to their inhibitory effect on cell apoptosis mediated by signaling pathways related to the elevation of cytosolic Ca(2+) concentration, could serve as effective neural protective agents. This biocompatibility is crucial for the application of microbial polyhydroxyalkanoates (PHA) in tissue engineering (Xiao et al., 2007).

Radioprotection

Research on sodium 3-amino-2-hydroxypropyl hydrogen phosphorothioate and related compounds has highlighted their potential as radioprotective agents. These compounds, when introduced with hydroxyl groups, have shown high antiradiation activity and low toxicity. The introduction of hydroxyl groups significantly enhanced the radioprotective properties of their nonhydroxylated counterparts, particularly when administered intraperitoneally (Piper et al., 1975).

Analgesia and Inflammation Management

Diclofenac sodium, a non-steroidal anti-inflammatory drug, used as an analgesic in the postoperative period, has been studied for its effects on wound healing. A study focused on the healing of colonic anastomosis in rats indicated that diclofenac sodium had a negative effect on the bursting pressures of the colonic anastomoses and hydroxyproline contents of perianastomotic tissues. These results suggest that the effects of diclofenac sodium on healing should be studied in more detail due to its potential impact on the healing process (Inan et al., 2006).

Cardiovascular and Respiratory Systems

Research into sodium bicarbonate and Tris (hydroxymethyl) aminomethane (THAM) in resuscitation after cardiac arrest in dogs has provided insights into their effectiveness in correcting metabolic acidosis. Both THAM and sodium bicarbonate were equally effective, with THAM initially producing a more pronounced elevation of blood pH. This suggests that either THAM or sodium bicarbonate can be used effectively in correcting metabolic acidosis during cardiac resuscitation, highlighting their potential in acute care settings (Minuck & Sharma, 1977).

Metabolic Effects

A study on the effects of sodium benzoate, a common food preservative, on glucose homeostasis and metabolic profiles in humans did not find a statistically significant effect of acute oral exposure to sodium benzoate on glucose homeostasis. However, it altered four metabolites significantly in response to benzoate. Although no acute adverse effect on glucose homeostasis was observed, further studies are required to explore the metabolic impact of chronic benzoate exposure (Lennerz et al., 2015).

Safety and Hazards

The safety information available indicates that Sodium 3-cyclopropyl-3-hydroxypropanoate may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

sodium;3-cyclopropyl-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c7-5(3-6(8)9)4-1-2-4;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTFQDVQTDTPJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-cyclopropyl-3-hydroxypropanoate

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